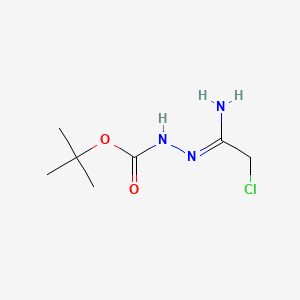
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted iminoethyl group, and a hydrazinecarboxylate moiety.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-chloroacetaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the imine bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(2-chloro-1H-benzimidazol-1-yl)ethyl(methyl)carbamate: This compound has a benzimidazole moiety instead of the iminoethyl group, leading to different chemical and biological properties.
tert-Butyl 2,2,2-trichloroacetimidate: This compound contains a trichloroacetimidate group, which imparts different reactivity and applications.
tert-Butyl 2-(chloroacetyl)hydrazinecarboxylate:
Propriétés
Formule moléculaire |
C7H14ClN3O2 |
|---|---|
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-(1-amino-2-chloroethylidene)amino]carbamate |
InChI |
InChI=1S/C7H14ClN3O2/c1-7(2,3)13-6(12)11-10-5(9)4-8/h4H2,1-3H3,(H2,9,10)(H,11,12) |
Clé InChI |
ALJJNZXTYHUJBM-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/N=C(/CCl)\N |
SMILES canonique |
CC(C)(C)OC(=O)NN=C(CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)


![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)









